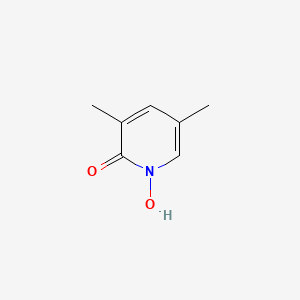
1-Hydroxy-3,5-dimethylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3,5-dimethylpyridin-2-one is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 5 positions and a hydroxyl group at the 2 position, which is oxidized to form an N-oxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3,5-dimethylpyridin-2-one typically involves the oxidation of 2-Pyridinol, 3,5-dimethyl-. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using large reaction vessels. The process involves the addition of 2-chloropyridine, water, sodium tungstate, and concentrated sulfuric acid. The mixture is stirred and heated to around 55°C, followed by the slow addition of hydrogen peroxide. After the reaction is complete, the product is extracted and purified through crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-3,5-dimethylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: The N-oxide group can be reduced back to the hydroxyl group under specific conditions.
Substitution: The methyl groups at the 3 and 5 positions can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of higher N-oxide derivatives.
Reduction: Regeneration of 2-Pyridinol, 3,5-dimethyl-.
Substitution: Formation of halogenated derivatives such as 3,5-dimethyl-2-bromopyridine.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3,5-dimethylpyridin-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3,5-dimethylpyridin-2-one involves its interaction with molecular targets such as enzymes and metal ions. The N-oxide group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or the stabilization of metal complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinol-1-oxide: Similar structure but without the methyl groups at the 3 and 5 positions.
2-Hydroxypyridine: Lacks the N-oxide group and the methyl substitutions.
2-Mercaptopyridine N-oxide: Contains a thiol group instead of a hydroxyl group.
Uniqueness
1-Hydroxy-3,5-dimethylpyridin-2-one is unique due to the presence of both the N-oxide group and the methyl substitutions, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
102074-62-4 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.154 |
IUPAC-Name |
1-hydroxy-3,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)7(9)8(10)4-5/h3-4,10H,1-2H3 |
InChI-Schlüssel |
FQUVDPJFXAAQDK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN(C1=O)O)C |
Synonyme |
2-Pyridinol,3,5-dimethyl-,1-oxide(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


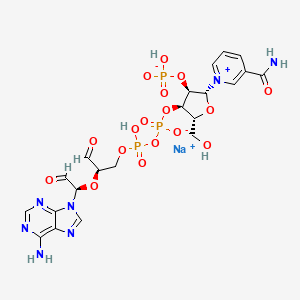
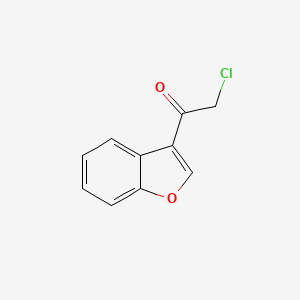
![7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B561326.png)
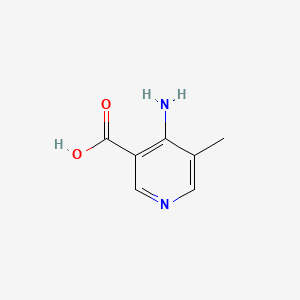

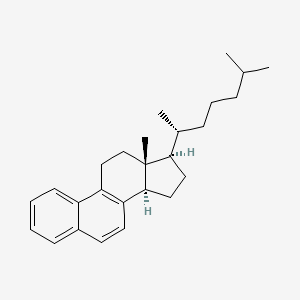
![3-Methyl-2-azabicyclo[3.2.1]octane](/img/structure/B561334.png)
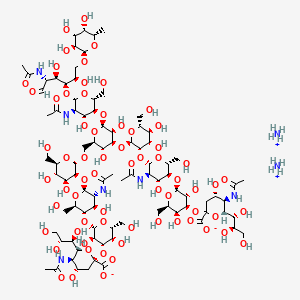
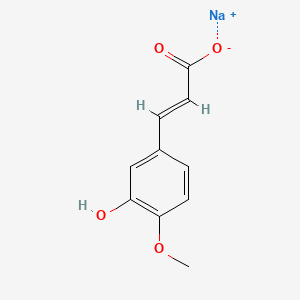

![[(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoate](/img/structure/B561342.png)
